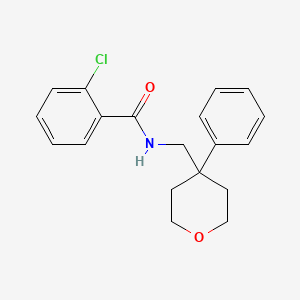
2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound with a molecular weight of 329.82 g/mol.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 4-phenyltetrahydro-2H-pyran-4-ylmethylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction:
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amides.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
it is likely to interact with biological molecules through its functional groups, potentially affecting molecular targets and pathways involved in various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-(2-phenyltetrahydro-2H-pyran-4-yl)benzenesulfonamide
- 4-chloro-N-(2-phenyltetrahydro-2H-pyran-4-yl)benzenesulfonamide
Uniqueness
2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to its specific structural features, such as the combination of a chlorobenzamide moiety with a phenyltetrahydropyran group. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Actividad Biológica
2-chloro-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a chemical compound with potential biological activity. This compound, characterized by its unique structure, has garnered interest in medicinal chemistry for its possible applications in drug development. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H20ClNO2
- Molecular Weight : 329.82 g/mol
- CAS Number : 352659-05-3
Structural Characteristics
The compound features a chlorobenzamide moiety linked to a phenyltetrahydropyran group, which may influence its interaction with biological systems. The presence of the chlorine atom and the tetrahydropyran structure are critical for its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptor Interaction : It may interact with various receptors, influencing signaling pathways critical for cellular function.
- Cytotoxic Effects : Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization .
Anticancer Properties
Recent studies have highlighted the potential of compounds similar to this compound as anticancer agents. For instance, a related compound was found to induce apoptosis in human cancer cell lines through a caspase-dependent mechanism .
Antimicrobial Activity
There is emerging evidence suggesting that compounds with similar structures exhibit antimicrobial properties. The presence of the chlorobenzamide group may enhance the compound's ability to disrupt bacterial cell walls or inhibit bacterial enzymes.
Neuroprotective Effects
Some derivatives of tetrahydropyran have been studied for their neuroprotective properties. The structural features of this compound may contribute to neuroprotection by modulating neurotransmitter levels or reducing oxidative stress.
Study 1: Anticancer Activity
A study investigated the effects of related compounds on human breast cancer cells. Results indicated that these compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
Study 2: Enzyme Inhibition
Research focused on the inhibition of specific kinases by benzamide derivatives, including this compound. It was found that these compounds could effectively inhibit kinase activity, leading to decreased proliferation of cancer cells.
Propiedades
IUPAC Name |
2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHVTAJCOKFELJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













